tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-5-4-10-9-15-6-7-18-12(10)8-11/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYHRIFSHVNAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CNCCO2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059942-41-3 | |
| Record name | tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms within the benzoxazepine ring.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Neurological Applications
Research indicates that compounds similar to tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate exhibit potential antidepressant properties. The benzoxazepine scaffold is known for its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors. Studies have shown that such compounds can modulate mood and anxiety disorders effectively.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoxazepines and evaluated their pharmacological profiles. The results indicated that certain modifications enhanced the binding affinity to serotonin receptors, suggesting a promising pathway for developing new antidepressants based on this scaffold .
Chemical Intermediate in Synthesis
Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its structure allows chemists to modify it further to create more complex molecules with potential biological activity.
Applications in Drug Development
The compound can be utilized in the synthesis of various pharmaceuticals. Its ability to undergo further reactions makes it valuable in the creation of targeted drug candidates in the pharmaceutical industry.
Material Science
Polymer Chemistry
In material science, this compound can be used as a monomer or additive in polymer formulations. Its incorporation into polymers can enhance mechanical properties and thermal stability.
Case Study:
A recent study explored the use of benzoxazepine derivatives in creating high-performance polymers. The findings suggested that these compounds could improve the thermal resistance and mechanical strength of polymer matrices .
Safety and Handling Considerations
While this compound is not classified as hazardous under standard conditions, it is essential to handle it with care due to its potential reactivity in certain chemical environments. Proper laboratory safety protocols should be followed when working with this compound.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Classification of Analogs
The tert-butyl carbamate group is a common motif in medicinal chemistry for its stability and ease of deprotection. Key analogs differ in the heterocyclic core, which influences physicochemical properties and biological interactions. Below is a systematic comparison:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 2059942-41-3 | C₁₄H₂₀N₂O₃ | 264.32 | Benzoxazepine core (O, N heteroatoms); Boc-protected N at position 8 |
| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 1330069-67-4 | C₁₁H₂₁NO₃ | 215.29 | Cyclopentyl ring with hydroxyl and Boc-protected amine; stereochemistry specified |
| tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | 1290191-64-8 | C₁₁H₂₁NO₃ | 215.29 | Cyclopentyl ring with trans-hydroxy and Boc groups; rigid conformation |
| tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | C₁₂H₂₂N₂O₂ | 226.31 | Bicyclic scaffold with bridgehead nitrogen; enhanced rigidity |
| tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate | 473839-06-4 | C₁₁H₂₂N₂O₂ | 214.30 | Piperidine ring with cis-methyl substitution; moderate steric hindrance |
Key Differences and Implications
Heterocyclic Core Diversity
- Benzoxazepine vs. Bicyclic systems (e.g., CAS 1932203-04-7) exhibit greater conformational rigidity, which may improve target binding affinity but reduce metabolic stability .
Piperidine Derivatives :
Piperidine-based analogs (e.g., CAS 473839-06-4) lack the oxygen atom present in benzoxazepine, reducing hydrogen-bonding capacity. This may decrease solubility but increase membrane permeability .
Stereochemical and Substituent Effects
- Hydroxyl and Methyl Groups: Hydroxyl-substituted cyclopentyl analogs (e.g., CAS 1290191-64-8) introduce polarity and hydrogen-bonding sites, which can enhance interactions with hydrophilic targets.
Boc Protection Strategy :
All compounds share the Boc group, but its placement on different heterocycles alters deprotection kinetics. For example, the benzoxazepine’s aromatic system may stabilize the Boc group under acidic conditions compared to aliphatic cyclopentyl derivatives .
Pharmacological Relevance
- Its oxygen atom may facilitate interactions with serotonin or dopamine receptors .
Bicyclic and Piperidine Analogs : Bicyclo[2.2.1]heptane derivatives (e.g., CAS 1932203-04-7) are prevalent in kinase inhibitors due to their rigid scaffold, while piperidine carbamates are common in analgesics and antipsychotics .
Biological Activity
Tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate (CAS Number: 2059942-41-3) is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C₁₄H₂₀N₂O₃
- Molecular Weight: 264.32 g/mol
- CAS Number: 2059942-41-3
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Properties
This compound has been studied for its potential effects on various biological pathways. Research indicates that it may exhibit activity against certain types of cancer cells and has neuroprotective properties.
-
Anticancer Activity:
- In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. It appears to induce apoptosis via the mitochondrial pathway, suggesting a mechanism involving mitochondrial membrane potential disruption and activation of caspases .
- A study focusing on colon cancer cells showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .
-
Neuroprotective Effects:
- Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
- The compound has been shown to modulate neurotransmitter levels, potentially enhancing cognitive function and memory retention in animal models .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Specific Kinases: The compound may target specific kinases involved in cell signaling pathways related to growth and survival.
- Modulation of Apoptotic Pathways: By influencing the balance between pro-apoptotic and anti-apoptotic factors within cells, it can promote apoptosis in cancerous cells while protecting healthy neurons.
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human colorectal cancer cells. The results indicated:
- Cell Viability Reduction: A dose-dependent decrease in viability was observed at concentrations ranging from 10 µM to 100 µM.
- Apoptosis Induction: Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment with the compound.
Case Study 2: Neuroprotection in Animal Models
In a preclinical model of Alzheimer's disease:
- Cognitive Improvement: Mice treated with this compound showed improved performance in memory tasks compared to control groups.
- Oxidative Stress Markers: Biochemical assays indicated reduced levels of oxidative stress markers in the brains of treated mice.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate?
- Methodology : The compound can be synthesized via carbamate protection of the amine group in the benzoxazepine scaffold. A common approach involves reacting 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C. Reaction progress is monitored by TLC or LC-MS .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the Boc anhydride. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group incorporation.
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight.
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Data Interpretation : Compare spectral data with literature values for analogous benzoxazepine derivatives .
Advanced Research Questions
Q. What strategies are effective for resolving challenges in crystallizing tert-butyl carbamate derivatives for X-ray analysis?
- Crystallization Methods : Slow vapor diffusion (e.g., hexane into a dichloromethane solution) or cooling-induced crystallization. For stubborn cases, seeding with isomorphic crystals or using mixed solvents (e.g., DCM/MeOH) can promote nucleation .
- Refinement Tools : SHELXL software for small-molecule refinement. Use restraints for disordered tert-butyl groups and validate geometry with PLATON .
- Example : A related carbamate (tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate) required anisotropic displacement parameters for oxygen atoms in the Boc group to resolve thermal motion artifacts .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be analyzed for this compound?
- Root Causes : Dynamic effects (e.g., restricted rotation of the carbamate group), solvent polarity, or diastereomeric impurities.
- Resolution :
- Variable-temperature NMR (VT-NMR) to detect rotational barriers.
- 2D NMR (COSY, NOESY) to assign coupling patterns and confirm stereochemistry.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What are the mechanistic insights into the stability of the Boc group under varying reaction conditions?
- Stability Profile : The Boc group is stable in basic and nucleophilic conditions but cleaved under acidic (e.g., TFA) or reductive (H₂/Pd-C) environments.
- Case Study : In the synthesis of tert-butyl N-[2-(benzylamino)ethyl]carbamate, prolonged exposure to HCl vapor led to partial deprotection, necessitating optimized reaction times and neutral workup conditions .
- Mitigation : Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy to detect premature deprotection.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for tert-butyl carbamates?
- Factors Influencing Solubility :
| Parameter | Impact |
|---|---|
| Crystallinity | Amorphous forms dissolve faster than crystalline. |
| Solvent Polarity | Low solubility in polar solvents (water) vs. high in DCM/THF. |
| Temperature | Solubility increases with temperature (exceptions exist for endothermic dissolution). |
- Resolution : Replicate experiments using standardized protocols (e.g., USP rotating flask method) and cross-validate with computational solubility prediction tools (e.g., COSMO-RS) .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Best Practices :
- Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Avoid strong oxidizers (e.g., peroxides) to prevent decomposition.
- Store under inert gas at –20°C to prolong shelf life .
- Safety Note : While not classified as hazardous, wear PPE (gloves, goggles) to minimize exposure risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
